molecular formula C23H27ClF3N5O5 B12404422 Parp7-IN-12

Parp7-IN-12

Numéro de catalogue: B12404422
Poids moléculaire: 545.9 g/mol
Clé InChI: IKONORYVINLXHN-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Parp7-IN-12 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family, which plays a crucial role in various cellular processes, including DNA repair, gene expression regulation, and cell death. Inhibition of PARP7 has shown potential in cancer therapy by restoring type I interferon signaling and inducing antitumor immunity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-12 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. Process optimization also focuses on minimizing waste and reducing production costs .

Analyse Des Réactions Chimiques

Types of Reactions

Parp7-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for biological testing .

Applications De Recherche Scientifique

Parp7-IN-12 has a wide range of scientific research applications, including:

Mécanisme D'action

Parp7-IN-12 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition leads to the restoration of type I interferon signaling, which plays a crucial role in the immune response against tumors. The molecular targets of this compound include PARP7 itself and various downstream signaling molecules involved in the interferon pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Parp7-IN-12

This compound stands out due to its high selectivity and potency for PARP7, making it a valuable tool for studying the specific role of PARP7 in various biological processes. Its unique chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Activité Biologique

PARP7, also known as mono-ADP-ribosyltransferase, is a member of the poly(ADP-ribose) polymerase (PARP) family that plays a crucial role in various cellular processes, including transcription regulation, immune response, and cell cycle control. The compound Parp7-IN-12 is a selective inhibitor of PARP7 and has garnered attention for its potential therapeutic applications in cancer treatment and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound inhibits the catalytic activity of PARP7, which is known to negatively regulate the type I interferon (IFN) response in tumor cells. By inhibiting PARP7, this compound restores IFN signaling pathways that are often disrupted in cancer cells. This restoration can lead to:

  • Inhibition of Tumor Cell Proliferation : Enhanced IFN signaling directly inhibits cancer cell growth.
  • Activation of Immune Responses : Increased IFN levels stimulate immune cell activity, promoting anti-tumor immunity.

Case Studies

  • Lung Cancer Xenograft Model :
    • Administration of RBN-2397 (a related PARP7 inhibitor) resulted in complete tumor regression in a lung cancer xenograft model.
    • The treatment induced tumor-specific adaptive immune memory, highlighting the potential of PARP7 inhibitors in enhancing anti-tumor immunity .
  • Clinical Trials :
    • In a phase I trial involving patients with advanced solid tumors treated with RBN-2397, some patients exhibited stable disease for over three months, indicating potential efficacy in heavily pretreated populations .

Gene Expression Analysis

RNA sequencing studies have shown that inhibition of PARP7 leads to significant changes in gene expression, with over 800 genes affected. Notable findings include:

  • Enrichment of genes involved in cell cycle regulation , apoptosis , and immune responses .
  • A decrease in genes associated with cell adhesion and motility when PARP7 levels are reduced .

Biological Activity Table

Biological Activity Effect Reference
Inhibition of tumor cell proliferationRestores type I IFN signaling
Immune activationEnhances CD8+ T cell infiltration
Induction of apoptosisIncreases expression of pro-apoptotic genes
Regulation of transcriptionModulates gene expression related to stress response

Implications for Cancer Therapy

The inhibition of PARP7 by compounds like this compound presents a promising avenue for cancer therapy due to its dual role in directly affecting tumor biology and modulating immune responses. The ability to enhance type I IFN signaling suggests that PARP7 inhibitors could be particularly effective when used in combination with other immunotherapies or DNA-damaging agents.

Propriétés

Formule moléculaire

C23H27ClF3N5O5

Poids moléculaire

545.9 g/mol

Nom IUPAC

4-[(2S)-1-[3-[(11R)-5-chloro-6-methyl-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2,4,6-trien-13-yl]-3-oxopropoxy]propan-2-yl]oxy-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H27ClF3N5O5/c1-13(37-17-10-29-30-22(34)19(17)23(25,26)27)12-35-7-4-18(33)31-5-6-32-15(11-31)3-8-36-20-14(2)16(24)9-28-21(20)32/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,30,34)/t13-,15+/m0/s1

Clé InChI

IKONORYVINLXHN-DZGCQCFKSA-N

SMILES isomérique

CC1=C2C(=NC=C1Cl)N3CCN(C[C@H]3CCO2)C(=O)CCOC[C@H](C)OC4=C(C(=O)NN=C4)C(F)(F)F

SMILES canonique

CC1=C2C(=NC=C1Cl)N3CCN(CC3CCO2)C(=O)CCOCC(C)OC4=C(C(=O)NN=C4)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.